molecular formula C44H50N8 B1221354 Quadrigemine A CAS No. 69937-02-6

Quadrigemine A

Cat. No. B1221354
CAS RN: 69937-02-6
M. Wt: 690.9 g/mol
InChI Key: XRCKDTICIIHERM-UHFFFAOYSA-N
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Description

Quadrigemine A is a chemical compound . It is part of the 2+2 family of quadrigemine alkaloids . None of the synthetic quadrigemines are identical with alkaloids isolated previously and referred to as quadrigemines A and E .


Synthesis Analysis

A unified strategy for enantioselective total synthesis of all stereoisomers of the 2+2 family of quadrigemine alkaloids has been reported . In this approach, two enantioselective intramolecular Heck reactions are carried out at the same time on precursors fashioned in four steps from either meso- or (+)-chimonanthine to form the two critical quaternary carbons of the peripheral cyclotryptamine rings of these products .


Molecular Structure Analysis

The molecular structure of Quadrigemine A is complex. It is made up of four tryptamine units . The structure of Quadrigemine A has been shown by chemical degradation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Quadrigemine A include two enantioselective intramolecular Heck reactions . These reactions are carried out simultaneously on precursors to form the two critical quaternary carbons of the peripheral cyclotryptamine rings of these products .

Scientific Research Applications

Platelet Aggregation Inhibition

Quadrigemine A, along with other alkaloids like Quadrigemine B and Isopsychotridine C, isolated from Psychotria Forsteriana, has been identified as a potent inhibitor of the aggregation of human platelets. This activity is induced by various agents such as ADP, collagen, or thrombin. Interestingly, these compounds act without increasing the level of platelet cyclic AMP. This suggests their action at a later stage in platelet activation, potentially through interaction with cytoskeletal proteins (Beretz et al., 1985).

Synthesis and Structural Studies

The enantioselective total synthesis of Quadrigemine C, a related compound, has been accomplished. This synthesis begins with commercially available oxindole and isatin, leading to synthetic meso-chimonanthine. This process involves double Stille cross coupling and catalytic asymmetric Heck cyclization, which is significant for understanding the structural and stereochemical aspects of Quadrigemine A (Lebsack et al., 2002).

Cytotoxic Activity

Quadrigemine A has shown notable cytotoxic activity on cultured rat hepatoma cells (HTC line), exhibiting higher toxicity than vincristine, a bisindole alkaloid used in antitumor chemotherapy. This highlights its potential application in cancer research (Roth et al., 1986).

Anti-Cancer and Anti-Infective Potential

Alkaloids from Calycodendron milnei, including Quadrigemine C, have been studied for their anti-cancer and anti-infective properties. These alkaloids, by linking pyrrolidinoindoline units, show cytotoxic activity against various cell types and exhibit significant anti-microbial activities (Saad et al., 1995).

Stereocontrolled Synthesis

A unified strategy for the enantioselective total synthesis of the 2+2 family of Quadrigemine alkaloids, including Quadrigemine A, has been reported. This approach highlights the importance of controlling stereochemistry in the synthesis of such complex molecules (Canham et al., 2015).

properties

CAS RN

69937-02-6

Product Name

Quadrigemine A

Molecular Formula

C44H50N8

Molecular Weight

690.9 g/mol

IUPAC Name

3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-8b-[3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole

InChI

InChI=1S/C44H50N8/c1-49-23-19-41(27-11-5-7-17-33(27)45-37(41)49)29-13-9-15-31-35(29)47-39-43(31,21-25-51(39)3)44-22-26-52(4)40(44)48-36-30(14-10-16-32(36)44)42-20-24-50(2)38(42)46-34-18-8-6-12-28(34)42/h5-18,37-40,45-48H,19-26H2,1-4H3

InChI Key

XRCKDTICIIHERM-UHFFFAOYSA-N

SMILES

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=C(C=CC=C89)C12CCN(C1NC1=CC=CC=C21)C)C

Canonical SMILES

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=C(C=CC=C89)C12CCN(C1NC1=CC=CC=C21)C)C

Other CAS RN

112295-93-9

synonyms

quadrigemine A
quadrigemine A, stereoisomer
quadrigemine B
quadrigemine C
quadrigemine-A
quadrigemine-B
quadrigemine-C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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